molecular formula C23H19IN2O5 B14920934 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid

4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid

Cat. No.: B14920934
M. Wt: 530.3 g/mol
InChI Key: HZDDUFIXSVNPKW-QFEZKATASA-N
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Description

The compound 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid is a structurally complex benzoic acid derivative featuring:

  • A central benzoic acid backbone.
  • A hydrazine linkage (-NH-N=) connecting to a benzylidene group.
  • Substituents on the benzylidene moiety: benzoyloxy (electron-withdrawing ester), ethoxy (electron-donating alkoxy), and iodo (electron-withdrawing halogen) at positions 4, 3, and 5, respectively.

This compound is hypothesized to exhibit unique electronic and steric properties due to the combination of substituents, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C23H19IN2O5

Molecular Weight

530.3 g/mol

IUPAC Name

4-[(2Z)-2-[(4-benzoyloxy-3-ethoxy-5-iodophenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C23H19IN2O5/c1-2-30-20-13-15(14-25-26-18-10-8-16(9-11-18)22(27)28)12-19(24)21(20)31-23(29)17-6-4-3-5-7-17/h3-14,26H,2H2,1H3,(H,27,28)/b25-14-

InChI Key

HZDDUFIXSVNPKW-QFEZKATASA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Benzoyloxy)-3-ethoxy-5-iodobenzaldehyde

This intermediate is synthesized through sequential functionalization of a resorcinol derivative:

Step 1: Ethoxylation and Benzoylation
Resorcinol is selectively ethoxylated at the 3-position using ethyl bromide in the presence of potassium carbonate. Subsequent benzoylation at the 4-position with benzoyl chloride yields 3-ethoxy-4-benzoyloxybenzaldehyde.

Step 2: Iodination
Electrophilic iodination at the 5-position is achieved using iodine monochloride (ICl) in acetic acid. The reaction proceeds at 0–5°C to minimize side products, yielding 4-(benzoyloxy)-3-ethoxy-5-iodobenzaldehyde.

Parameter Value Source
Reaction Temperature 0–5°C
Yield 78–82%
Purity (HPLC) >95%

Preparation of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid is synthesized via two primary routes:

Route A: Diazotization of 4-Aminobenzoic Acid
4-Aminobenzoic acid is treated with sodium nitrite (NaNO₂) in hydrochloric acid at 0°C, followed by reduction with stannous chloride (SnCl₂) to yield the hydrazine derivative.

Route B: Direct Hydrazine Substitution
4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using hydrogen gas and palladium on carbon, followed by reaction with hydrazine hydrate under reflux.

Parameter Route A Route B
Reaction Time 2 hours 6 hours
Yield 65% 72%
Purity 90% 88%

Condensation to Form the Hydrazone Linkage

The final step involves the acid-catalyzed condensation of 4-(benzoyloxy)-3-ethoxy-5-iodobenzaldehyde with 4-hydrazinobenzoic acid. The reaction is typically conducted in ethanol or methanol with a catalytic amount of hydrochloric acid.

Mechanistic Insight :
The aldehyde group reacts with the hydrazine’s amino group, forming a Schiff base (hydrazone). The reaction proceeds via nucleophilic addition-elimination, with the acidic conditions facilitating protonation of the carbonyl oxygen and subsequent dehydration.

Parameter Value
Solvent Ethanol
Catalyst HCl (0.1 M)
Temperature 60–70°C
Reaction Time 4–6 hours
Yield 85–90%

Optimization and Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, the condensation step achieves 90% yield in 30 minutes under microwave conditions (100 W, 80°C).

Green Chemistry Approaches

Water-mediated reactions have been explored to minimize solvent waste. A study demonstrated that using water as a solvent with β-cyclodextrin as a phase-transfer catalyst achieves 80% yield for the hydrazone formation.

Analytical Characterization

The compound is characterized using:

  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (hydrazone CH=N), δ 7.8–8.1 ppm (aromatic protons), and δ 4.1–4.3 ppm (ethoxy group).
  • FT-IR : Stretching vibrations at 1690 cm⁻¹ (C=O of benzoic acid), 1605 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O of ethoxy).
  • Mass Spectrometry : Molecular ion peak at m/z 530.3 (M⁺).

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy and iodophenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Structural Features Key Substituents Biological/Physicochemical Notes References
4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid Hydrazino-benzylidene linker; benzoic acid backbone Benzoyloxy, ethoxy, iodo High steric bulk; potential halogen-bonding capacity N/A
4-(4-Nitrobenzylideneamino)benzoic acid Nitro-substituted benzylidene; hydrazine linkage Nitro (-NO₂) Enhanced electron-withdrawing effects; lower solubility
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone ring fused to benzoic acid Chloro, nitro, ketone Antibacterial activity reported
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid Thiazolidinone ring; acetic acid side chain Benzyloxy, methoxy, thioxo Dual enzyme inhibition (IC₅₀ ~10–50 μM)
4-{2-[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzoic acid Pyrimidinylidene-hydrazino linker Trioxo-pyrimidine Potential antidiabetic activity
Methyl 4-(2-{2-[(4-Methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate Carbamothioyl-hydrazine; methoxy ester Methoxy, carbamothioyl High lipophilicity; unresolved bioactivity

Physicochemical Properties

Property Target Compound 4-Nitrobenzylidene Derivative Thiazolidinone-Acetic Acid
Melting Point Not reported 172–175°C 277–280°C
Yield Not reported 24–73% (varies with substituents) 73%
Solubility Low in water Moderate in DMSO Insoluble in water; soluble in MeOH
pKa (Carboxylic) ~4.2 (estimated) 3.8–4.5 (measured) 3.5–4.0
  • The iodo and benzoyloxy groups in the target compound likely reduce aqueous solubility compared to nitro or methoxy analogues .
  • Acidity: Carboxylic acid pKa values are consistent across analogues (~3.5–4.5), but phenolic protons (if present) vary widely (pKa 8–12) .

Biological Activity

The compound 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid , with the CAS number 514219-57-9, is a hydrazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, chemical properties, and particularly its biological activity, including antioxidant properties and mechanisms of action.

Molecular Structure and Formula

  • Molecular Formula : C23H19IN2O5
  • Molecular Weight : 530.31 g/mol

The compound features a complex structure that includes a hydrazine moiety, which is known for its biological activity. The presence of iodine and benzoyloxy groups may contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with substituted benzoic acids, often utilizing various catalysts and solvents to optimize yield and purity.

Antioxidant Activity

Research has shown that derivatives of hydrazinobenzoic acid exhibit significant antioxidant properties. A comparative study using various in vitro assays (DPPH, ABTS, FRAP) highlighted that several derivatives demonstrated superior antioxidant activities compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity of Hydrazinobenzoic Acid Derivatives

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)FRAP (µmol FeSO4/g)
BHA92851.35
Compound 141.48Not reportedNot reported
Compound 370–7280–85Not reported
Compound 5-9High (exact values vary)High (exact values vary)Moderate

Mechanisms of Action : The antioxidant mechanisms proposed for these compounds include:

  • Single Electron Transfer (SET)
  • Hydrogen Atom Transfer (HAT)
  • Sequential Proton Loss Electron Transfer (SPLET)

These mechanisms suggest that the compounds can effectively neutralize free radicals, thereby mitigating oxidative stress in biological systems .

Case Studies

  • Study on Antioxidant Mechanisms : A detailed investigation involving density functional theory (DFT) calculations was conducted to elucidate the electronic properties of several hydrazinobenzoic acid derivatives. The study found strong correlations between structural features and antioxidant capabilities, suggesting that modifications in substituents could enhance biological activity .
  • Preclinical Assessments : In preclinical models, compounds similar to this compound have been tested for their ability to protect against oxidative damage in cellular models. Results indicated a significant reduction in markers of oxidative stress when treated with these derivatives .

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